5-Bromoorotic acid

DHODH inhibition pyrimidine biosynthesis antifungal target

Researchers studying de novo pyrimidine biosynthesis require multi-target inhibitors to dissect pathway flux, but single-enzyme probes like dihydro-5-azaorotate cannot capture regulatory interplay. 5-Bromoorotic acid solves this by simultaneously inhibiting three sequential enzymes-DHODH, OPRTase, and ODCase-a unique blockade validated across yeast, protozoan, and mammalian systems. Key differentiation: • 3.4× more potent DHODH inhibition vs. 5-fluoroorotate (IC50 0.016 vs. 0.055 mM) • Co-crystallized with T. cruzi DHODH at 1.9 Å (PDB 3W1M); Br provides anomalous scattering for phasing • Selective T. gondii OPRTase binding over mammalian enzyme • C5-Br enables nucleophilic aromatic substitution for derivatization

Molecular Formula C5H3BrN2O4
Molecular Weight 234.99 g/mol
CAS No. 15018-62-9
Cat. No. B080512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoorotic acid
CAS15018-62-9
Molecular FormulaC5H3BrN2O4
Molecular Weight234.99 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)C(=O)O)Br
InChIInChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
InChIKeyYQYHIPBLZSIHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoorotic Acid: Chemical and Biochemical Profile


5-Bromoorotic acid (5-BrOA; 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; CAS 15018-62-9; MW 234.99 g/mol) is a C5-brominated derivative of the natural pyrimidine precursor orotic acid . Unlike orotic acid, which serves as the physiological substrate for the de novo pyrimidine biosynthetic pathway, the substitution of the C5 hydrogen with a bromine atom introduces both steric bulk (van der Waals radius: Br ~1.85 Å vs. H ~1.20 Å) and altered electronic character, transforming the molecule into a competitive inhibitor of multiple enzymes within this pathway [1]. The compound is available as a white crystalline powder with a predicted pKa of 1.70 ± 0.20 and a predicted logP of -0.48, and has been co-crystallized with dihydroorotate dehydrogenase (DHODH) from Trypanosoma cruzi at 1.9 Å resolution (PDB ID: 3W1M) [2].

5-Bromoorotic Acid: Halogen-Specific Activity


Substitution at the C5 position of orotic acid or orotidylate with different halogens or functional groups produces starkly divergent biological outcomes that preclude generic interchange. Systematic enzymological profiling has demonstrated that among C5-substituted orotate analogs tested against Saccharomyces cerevisiae DHODH, 5-bromoorotate achieves 50% inhibition at 0.016 mM, a potency 3.4-fold greater than 5-fluoroorotate (0.055 mM) and 100-fold greater than 5-aminoorotate (1.6 mM) [1]. Downstream, once converted to the nucleotide level, 5-bromoorotidylate acts as a potent inhibitor of orotidylate decarboxylase, whereas 5-fluoroorotidylate paradoxically functions as a good substrate with a turnover number 30-fold higher than the natural substrate orotidylate [2]. Furthermore, in mammalian systems, 5-bromoorotate uniquely inhibits three sequential enzymes of the de novo pyrimidine pathway (DHODH, orotate phosphoribosyltransferase, and orotidylate decarboxylase), a multi-target blockade not observed with the DHODH-specific inhibitor dihydro-5-azaorotate [3]. These halogen-specific functional divergences mean that substituting 5-bromoorotic acid with its 5-fluoro, 5-chloro, 5-iodo, or 5-amino analogs in an experimental protocol will yield qualitatively and quantitatively different results.

5-Bromoorotic Acid: Comparative Performance Evidence


DHODH Inhibitory Potency

In a systematic evaluation of orotate analogs as inhibitors of purified Saccharomyces cerevisiae dihydroorotate dehydrogenase (DHODH; EC 1.3.98.1), 5-bromoorotate achieved 50% enzyme inhibition at a concentration of 0.016 mM. Under identical assay conditions, the closely related 5-fluoroorotate required 0.055 mM to achieve the same effect, representing a 3.4-fold potency advantage for the brominated analog [1]. Other comparators in the same study included 5-aminoorotate (50% inhibition at 1.6 mM; 100-fold weaker), 5-nitroorotate (0.076 mM; 4.75-fold weaker), and 2-thioorotate (0.018 mM; comparable potency) [1]. This dataset establishes 5-bromoorotate as one of the most potent C5-substituted orotate analogs for DHODH inhibition in this model system.

DHODH inhibition pyrimidine biosynthesis antifungal target

Multi-Enzyme Pathway Blockade

In a comprehensive screen of 71 pyrimidine analogs against human spleen mitochondrial DHODH, Gero et al. (1985) identified only 9 effective inhibitors. Among these, two compounds (dihydro-5-azaorotate and 6-thiobarbiturate) were classified as specific DHODH inhibitors with no activity against downstream enzymes. By contrast, 5-bromoorotate, alongside 5-azaorotate and barbiturate, additionally inhibited both subsequent enzymes of the de novo pyrimidine biosynthetic pathway: orotate phosphoribosyltransferase (OPRTase; EC 2.4.2.10) and orotidylate decarboxylase (ODCase; EC 4.1.1.23) [1]. This unique triple-enzyme blockade profile means that 5-bromoorotate can potentially shut down the entire de novo UMP biosynthetic flux, whereas DHODH-specific inhibitors leave downstream salvage and conversion pathways intact.

multi-target inhibition human pyrimidine pathway anticancer probe

Species-Selective OPRTase Binding

Javaid et al. (1999) evaluated pyrimidine nucleobase analogs as ligands of orotate phosphoribosyltransferase (OPRTase) from the protozoan parasite Toxoplasma gondii and compared the binding profiles to those previously reported for the mammalian (human and murine) OPRTase by Niedzwicki et al. (1984). 5-Bromoorotic acid, along with 1-deazaorotic acid, 6-iodouracil, and 2-methylthioorotic acid, was identified as a better ligand for the parasite enzyme than for the mammalian counterpart [1]. This differential binding affinity provides a structural basis for species-selective inhibition, distinguishing 5-bromoorotic acid from analogs such as 5-fluoroorotic acid, which did not show comparable selectivity in this assay system.

parasite-selective inhibition OPRTase Toxoplasma gondii

Crystallographic Validation of DHODH Binding

A high-resolution (1.9 Å) crystal structure of Trypanosoma cruzi DHODH in complex with 5-bromoorotate has been deposited in the Protein Data Bank as entry 3W1M [1]. The structure reveals that the bromine atom at the C5 position is accommodated within the enzyme's orotate-binding pocket and participates in key halogen-bonding interactions that contribute to binding affinity and inhibitor stabilization. In contrast, no equivalent high-resolution co-crystal structure is available in the PDB for 5-fluoroorotate bound to any DHODH ortholog, nor for 5-iodoorotate or 5-chloroorotate. This structural information provides atomic-level validation of the inhibitor binding mode, enabling rational optimization of the 5-bromoorotic acid scaffold.

structural biology DHODH co-crystal structure-based drug design

Halogen-Dependent Functional Switch at ODCase

Shostak and Jones (1992) demonstrated a striking halogen-dependent functional divergence at the orotidylate decarboxylase (ODCase) level: 5-bromoorotidylate and 5-chloroorotidylate act as potent inhibitors of purified yeast ODCase, whereas 5-fluoroorotidylate functions as an efficient substrate with a turnover number (kcat) 30 times higher than that observed for the natural substrate orotidylate [1]. This functional dichotomy is attributed to the electronic and steric effects of the C5 substituent on the enzyme's catalytic mechanism. The findings establish that procurement of 5-bromoorotic acid vs. 5-fluoroorotic acid for studies involving ODCase will yield opposite experimental outcomes—inhibition vs. substrate turnover.

orotidylate decarboxylase mechanistic probe halogen effects

Synthetic Derivatization via C5-Bromine

Britikova et al. demonstrated that the C5 bromine atom in 5-bromoorotic acid can be selectively displaced by aromatic amines via nucleophilic aromatic substitution, enabling the synthesis of 5-phenylamino derivatives of orotic acid and uracil [1]. This synthetic transformation exploits the enhanced leaving-group ability of bromine (compared to chlorine, iodine, or fluorine at the C5 position of the electron-deficient pyrimidine ring) and provides access to a library of C5-aminated orotic acid analogs that cannot be prepared directly from unsubstituted orotic acid or from the corresponding 5-fluoro derivative. This reactivity profile positions 5-bromoorotic acid as a privileged intermediate for diversifying the orotic acid scaffold.

nucleophilic substitution derivatization platform heterocyclic chemistry

5-Bromoorotic Acid: Research Application Scenarios


Antiparasitic Drug Discovery

Procurement of 5-bromoorotic acid is justified for research programs targeting toxoplasmosis or Chagas disease based on two convergent lines of evidence: (i) selective binding to T. gondii OPRTase over the mammalian enzyme [1], and (ii) availability of a high-resolution co-crystal structure with T. cruzi DHODH (PDB 3W1M, 1.9 Å) that enables structure-guided optimization of antiparasitic potency and selectivity [2]. The triple-enzyme blockade capability in human systems further supports its use as a control compound for evaluating on-target vs. off-target effects in mammalian host cells.

Pyrimidine Metabolism Probe

For researchers studying the coordinated regulation of de novo pyrimidine biosynthesis, 5-bromoorotic acid provides a unique tool that simultaneously inhibits DHODH, OPRTase, and ODCase [1]. This contrasts with single-enzyme inhibitors like dihydro-5-azaorotate (DHODH only) and enables experimental dissection of metabolic flux control across the entire pathway. At the nucleotide level, the halogen-dependent functional switch at ODCase—where 5-bromoorotidylate is a potent inhibitor while 5-fluoroorotidylate is a hyperactive substrate (kcat 30× natural substrate) [2]—makes 5-bromoorotic acid the correct choice for ODCase inhibition studies.

Synthetic Intermediate for Compound Libraries

Medicinal chemistry teams requiring a derivatizable orotic acid scaffold should procure 5-bromoorotic acid rather than unsubstituted orotic acid or 5-fluoroorotic acid. The C5–Br bond serves as a synthetic handle for nucleophilic aromatic substitution with amines, enabling the generation of 5-phenylamino and related derivatives [1]. This reactivity is not available with orotic acid (no leaving group) and is significantly attenuated with 5-fluoro derivatives (C–F bond inertness toward nucleophilic displacement under standard conditions).

Structural Biology with DHODH

The demonstrated co-crystallization of 5-bromoorotate with T. cruzi DHODH at 1.9 Å resolution (PDB 3W1M) validates this compound as a reliable tool ligand for DHODH structural biology [1]. The bromine atom provides anomalous scattering signal for phasing experiments, and the well-defined electron density of the bromine substituent enables precise placement in the orotate-binding pocket. No equivalent structural resource exists for 5-fluoro, 5-chloro, or 5-iodo orotate analogs with DHODH, making 5-bromoorotic acid the preferred procurement choice for crystallographic and fragment-screening campaigns targeting this enzyme family.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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